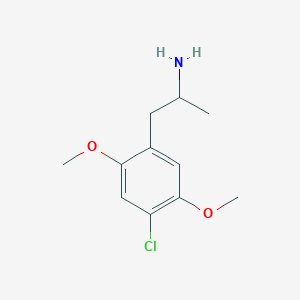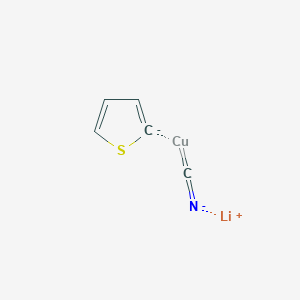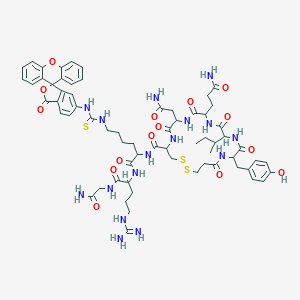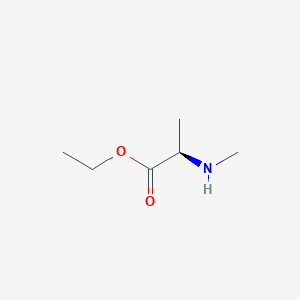
(2-Methyl-1H-benzimidazol-5-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Methyl-1H-benzimidazol-5-YL)acetic acid” is a chemical compound that belongs to the class of benzimidazoles . It is a useful intermediate for the synthesis of benzisothiazole/benzimidazole derivatives with acidic groups that exhibits numerous pharmacological properties .
Synthesis Analysis
The synthesis of “(2-Methyl-1H-benzimidazol-5-YL)acetic acid” and its derivatives is a topic of ongoing research. Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been conducted using various basis sets . More detailed information about the synthesis process may be found in specific scientific literature .Molecular Structure Analysis
The molecular structure of “(2-Methyl-1H-benzimidazol-5-YL)acetic acid” has been studied using various spectroscopic techniques and computational methods. Theoretical and actual NMR chemical shifts were found to be quite similar. The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated .Chemical Reactions Analysis
The chemical reactions involving “(2-Methyl-1H-benzimidazol-5-YL)acetic acid” are complex and depend on the specific conditions and reactants involved. The compound’s reactivity has been studied using various computational methods, including the calculation of HOMO and LUMO energies, which reveal that charge transfer happens within the molecule .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Specific Scientific Field
Microbiology and Infectious Diseases
Summary
Benzimidazoles, including (2-Methyl-1H-benzimidazol-5-YL)acetic acid , exhibit antimicrobial properties. Researchers have explored their potential as agents against bacteria, fungi, and other pathogens.
Experimental Procedures
Results
- Compound (26) derived from (2-Methyl-1H-benzimidazol-5-YL)acetic acid exhibited potent antimicrobial activity with MIC values against various strains:
Anticancer Activity
Specific Scientific Field
Oncology and Cancer Research
Summary
Benzimidazoles have been investigated as potential anticancer agents. They selectively inhibit cancer cell growth and biomimetics of guanine residues.
Experimental Procedures
Results
- Benzimidazoles, including derivatives of (2-Methyl-1H-benzimidazol-5-YL)acetic acid , show promise as antitumor agents .
Antibacterial Activity
Specific Scientific Field
Microbiology and Antibiotics
Summary
Benzimidazoles have been explored for their antibacterial properties.
Experimental Procedures
Results
- Derivatives of (2-Methyl-1H-benzimidazol-5-YL)acetic acid exhibit inhibitory actions against S. aureus and M. tuberculosis H37Rv .
Vibrational Spectroscopy
Specific Scientific Field
Physical Chemistry and Spectroscopy
Summary
Researchers have conducted vibrational spectroscopic examinations of benzimidazole derivatives, including (2-Methyl-1H-benzimidazol-5-YL)acetic acid .
Experimental Procedures
Results
Direcciones Futuras
The future directions in the research of “(2-Methyl-1H-benzimidazol-5-YL)acetic acid” and its derivatives could involve further exploration of their synthesis, characterization, and potential applications. The compound’s pharmacological properties suggest it could be a useful intermediate in the development of new drugs .
Propiedades
IUPAC Name |
2-(2-methyl-3H-benzimidazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-8-3-2-7(5-10(13)14)4-9(8)12-6/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTOKXRMVWZJHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388836 |
Source


|
| Record name | (2-Methyl-1H-benzimidazol-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1H-benzimidazol-5-YL)acetic acid | |
CAS RN |
114402-92-5 |
Source


|
| Record name | (2-Methyl-1H-benzimidazol-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Oxatetracyclo[5.2.2.01,6.02,4]undecane](/img/structure/B54370.png)


![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)


